Lurasidone Metabolite 14283 D8

Description

Overview of Lurasidone's Pharmaceutical Significance and Research Context

Lurasidone (B1662784) is a second-generation, or atypical, antipsychotic medication belonging to the benzisothiazole class. nih.gov It has gained significant pharmaceutical importance for the treatment of schizophrenia and depressive episodes associated with bipolar I disorder. nih.govdrugbank.com The U.S. Food and Drug Administration (FDA) first approved Lurasidone for schizophrenia in adults, later expanding its indications to include adolescents with schizophrenia and pediatric patients (ages 10-17) with bipolar depression. nih.gov The approval of lurasidone for bipolar depression, both as a monotherapy and as an adjunctive treatment with lithium or valproate, was a notable innovation in the field. nih.gov

The therapeutic action of Lurasidone is attributed to its unique receptor binding profile. It acts as a full antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors. nih.govnih.govresearchgate.net Additionally, it functions as a partial agonist at the serotonin 5-HT1A receptor. nih.govnih.gov Notably, Lurasidone has the highest affinity for the 5-HT7 receptor among other atypical antipsychotics, a characteristic that, along with its 5-HT1A partial agonism, is believed to contribute to its antidepressant effects. nih.gov Unlike many other antipsychotic agents, Lurasidone has no affinity for histaminic H1 and muscarinic M1 receptors, which is a factor in its distinct tolerability profile. nih.govresearchgate.net Research has shown its effectiveness in reducing both positive and negative symptoms of schizophrenia, and preclinical data has suggested potential benefits for cognitive function. nih.govfrontiersin.org

The Role of Drug Metabolite Research in Preclinical and Discovery Phases

This research, conducted through a combination of in vitro methods (using systems like human liver microsomes) and in vivo animal models, helps to:

Determine the metabolic stability of a new chemical entity. nih.gov

Identify the primary metabolic pathways and the enzymes involved, such as the cytochrome P450 (CYP) family. nih.gov

Assess the potential for drug-drug interactions, where one drug might affect the metabolism of another. researchgate.net

Avoid late-stage clinical failures by identifying and mitigating potential safety issues related to metabolites early in the discovery process. researchgate.net

Advanced Applications of Isotopic Labeling (Deuterium) in Pharmaceutical Sciences

Isotopic labeling is a powerful technique in pharmaceutical research that involves incorporating an isotope into a molecule to track its journey and transformation within a biological system. musechem.com Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, has found widespread application in this field. musechem.comclearsynth.com The key principle behind its utility is the mass difference between deuterium and hydrogen; a deuterium atom contains both a proton and a neutron in its nucleus, making it heavier. clearsynth.com

This subtle change in mass can have a significant impact, known as the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often a rate-limiting step in drug metabolism, replacing hydrogen with deuterium at specific sites can slow down this process. clearsynthdeutero.comscispace.com This strategic use of deuterium can lead to:

Enhanced Metabolic Stability: Deuterated drugs often exhibit greater resistance to enzymatic degradation, which can improve their pharmacokinetic properties, such as a longer half-life. musechem.comclearsynthdeutero.com

Reduced Toxic Metabolite Formation: By altering metabolic pathways, deuterium labeling can decrease the production of unwanted toxic metabolites, thereby improving a drug's safety profile. clearsynth.comclearsynthdeutero.com

Bioanalytical Applications: Deuterium-labeled compounds are invaluable as internal standards for quantitative analysis using mass spectrometry. musechem.com Because they are chemically identical to the non-labeled analyte but have a distinct mass, they allow for highly accurate and precise measurement of drug and metabolite concentrations in complex biological matrices like blood or plasma. musechem.comscispace.com

Rationale and Objectives for Investigating Lurasidone Metabolite 14283 D8 in Academic Research

The investigation of this compound stems directly from the intersection of the principles outlined above. Lurasidone is extensively metabolized in the body, primarily by the CYP3A4 enzyme, into several metabolites. researchgate.net Research and clinical studies have identified some of these metabolites as being pharmacologically active, including one designated ID-14283. researchgate.netfda.gov

Given that ID-14283 is a notable metabolite of Lurasidone, a primary objective in clinical pharmacology studies is to characterize its pharmacokinetic profile alongside the parent drug. clinicaltrials.goveuropa.eu To achieve this accurately, a robust bioanalytical method is required to measure its precise concentration in serum or plasma samples. europa.eu

This is the specific rationale for the synthesis and use of This compound . medchemexpress.combiocat.com This compound is the deuterium-labeled version of Lurasidone Metabolite 14283. medchemexpress.comclinisciences.com It is not intended for therapeutic use but is synthesized exclusively for research purposes as an internal standard. medchemexpress.com In a typical study, a known quantity of this compound is added to a patient sample. During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument can distinguish between the naturally occurring metabolite (14283) and the heavier, deuterated standard (14283 D8). By comparing the instrument's response for the two, researchers can precisely quantify the amount of the actual metabolite present in the sample, ensuring the reliability of pharmacokinetic data.

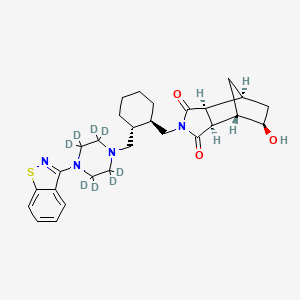

Structure

3D Structure

Properties

Molecular Formula |

C28H36N4O3S |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1/i9D2,10D2,11D2,12D2 |

InChI Key |

JVTNTCYRWHASTQ-GJWDYXDKSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O |

Origin of Product |

United States |

Structural Elucidation and Synthetic Chemistry of Lurasidone Metabolite 14283 D8

Methodologies for Structural Characterization of Complex Organic Molecules

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Isotopic Signature Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds. tandfonline.com For Lurasidone (B1662784) Metabolite 14283 D8, HRMS provides an exceptionally accurate mass measurement, allowing for the unambiguous determination of its elemental composition. tandfonline.com The theoretical exact mass of the deuterated metabolite is precisely calculated based on its molecular formula, and the HRMS instrument must provide a measured mass that falls within a very narrow tolerance, typically within a few parts per million (ppm).

The introduction of eight deuterium (B1214612) atoms results in a significant mass shift compared to the unlabeled Lurasidone Metabolite 14283. This mass difference is the fundamental principle behind its use as an internal standard. acanthusresearch.com Furthermore, the isotopic pattern observed in the mass spectrum serves as a unique signature. The relative abundance of the different isotopologue peaks can be used to calculate the isotopic purity of the compound. researchgate.net

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift due to D8 Labeling (Da) |

|---|---|---|---|

| Lurasidone Metabolite 14283 | C₂₈H₃₆N₄O₃S | 508.2536 | N/A |

| Lurasidone Metabolite 14283 D8 | C₂₈H₂₈D₈N₄O₃S | 516.3039 | +8.0503 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise location of the deuterium atoms within the this compound molecule. While ¹H NMR is used to analyze the hydrogen atoms, ²H (Deuterium) NMR can be employed to directly observe the deuterium nuclei. magritek.comsigmaaldrich.com

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in intensity. studymind.co.uk This provides clear evidence of the positions of isotopic labeling. Conversely, the ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms. magritek.com The integration of these signals in the ²H NMR spectrum can be used to confirm the D8 designation and assess the isotopic enrichment at each labeled site. sigmaaldrich.com

Advanced Chromatographic Techniques (e.g., LC-DAD, GC-MS) for Purity and Identity Confirmation

Advanced chromatographic techniques are crucial for assessing the purity of this compound and confirming its identity. Liquid Chromatography with a Diode-Array Detector (LC-DAD) is often used to determine the chemical purity of the compound by separating it from any non-labeled starting material or other impurities. nih.govmit.edu The DAD provides spectral information across a range of wavelengths, which can help in the identification of the analyte and any co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS), while sometimes requiring derivatization for non-volatile compounds, can also be employed for purity assessment. nih.gov However, for a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is generally the preferred method. oaepublish.com LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry, providing a robust confirmation of both the identity and purity of the deuterated metabolite. nih.gov

Stereochemical Considerations and Enantiomeric Purity in Metabolite Research

Lurasidone itself possesses six chiral centers, leading to a complex stereochemical structure. tga.gov.au Its metabolites, including ID-14283, retain this chirality. tga.gov.au Therefore, the stereochemical integrity of this compound is of paramount importance. The synthesis of this deuterated standard must be carefully controlled to ensure that it has the same stereochemical configuration as the metabolite being studied. Any deviation in stereochemistry could lead to different chromatographic behavior and, consequently, inaccurate quantification in bioanalytical assays. Chiral chromatography techniques are often employed to confirm the enantiomeric purity of both the final deuterated product and the starting materials used in its synthesis.

Synthetic Routes and Isotopic Incorporation Strategies for this compound

The synthesis of this compound requires a strategic approach to incorporate the eight deuterium atoms into the molecule. The chosen synthetic route must be efficient and provide high levels of deuterium incorporation at specific and stable positions.

Deuterium Labeling Techniques for Pharmaceutical Research

There are two primary strategies for introducing deuterium into a molecule: hydrogen-deuterium exchange reactions and chemical synthesis using deuterated building blocks. acanthusresearch.com

Chemical Derivatization for Enhanced Analytical Detection and Structural Confirmation

Chemical derivatization is a technique used to convert a compound into a product (a derivative) of similar but distinct chemical structure, which is better suited for a particular analytical method. While modern sensitive techniques like LC-tandem mass spectrometry (LC-MS/MS) can often directly measure lurasidone and its metabolites, derivatization remains a valuable strategy for enhancing detection, improving chromatographic properties, and confirming structural features. spectroscopyonline.com

For Lurasidone Metabolite 14283 and its deuterated counterpart, derivatization can be particularly useful. The structure of this metabolite contains key functional groups amenable to chemical modification, primarily a hydroxyl (-OH) group on the norbornane (B1196662) ring and secondary amine functionalities within the piperazine (B1678402) moiety. rsc.org

Objectives of Derivatization:

Enhanced Ionization Efficiency: Modifying the molecule to include a more readily ionizable group can significantly improve signal intensity in mass spectrometry, thereby lowering the limits of detection. spectroscopyonline.com

Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of a molecule, leading to better peak shape, reduced tailing, and improved separation from interfering components in gas or liquid chromatography.

Structural Confirmation: Specific derivatizing agents react only with certain functional groups. A positive reaction (observed as a mass shift in the resulting product) can help confirm the presence and number of these groups in the molecular structure.

Potential Derivatization Strategies:

Based on the known functional groups of Lurasidone Metabolite 14283, several derivatization reactions could be employed. These strategies would be applicable to the deuterated D8 analog for method development and quality control purposes.

| Derivatization Technique | Target Functional Group | Reagent Example | Analytical Enhancement |

| Silylation | Hydroxyl (-OH) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility for GC-MS analysis; produces characteristic fragment ions in MS. |

| Acylation | Hydroxyl (-OH), Secondary Amine (-NH) | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Improves chromatographic peak shape; introduces a fluorinated tag (TFAA) for enhanced detection by electron capture detection (GC-ECD) or MS. |

| Alkylation | Phenolic Hydroxyl (-OH), Carboxylic Acid | p-Bromophenacyl bromide (p-BPB) | Introduces a UV-active or mass-tagged moiety; can improve ionization and provide specific fragmentation patterns for MS/MS. researchgate.net |

| Oxime Formation | Ketone/Aldehyde | Hydroxylamine | Used if a ketone (an oxidized form of the hydroxyl metabolite) is present; improves ionization efficiency by introducing a nitrogen atom. spectroscopyonline.com |

These derivatization reactions, by targeting specific functional groups, not only facilitate more sensitive detection but also provide an orthogonal method for confirming the metabolite's structure, complementing data from techniques like NMR and high-resolution mass spectrometry.

Conformational Analysis and Molecular Modeling of Deuterated Metabolites

Conformational analysis, the study of the three-dimensional shapes a molecule can adopt and their relative energies, is fundamental to understanding its biological activity and physicochemical properties. For a drug metabolite, its conformation dictates how it interacts with biological targets, such as enzymes or receptors. Molecular modeling encompasses a suite of computational techniques used to predict and analyze these conformations. nih.govdrugbank.com

The application of molecular modeling to this compound is crucial for several reasons. The parent drug, lurasidone, derives its therapeutic effect from its specific shape, which allows it to bind with high affinity to dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors. frontiersin.org The metabolite, being pharmacologically active, must also adopt a specific conformation to interact with these or other targets.

Computational Methods: Molecular docking and molecular dynamics simulations are powerful tools to investigate these properties.

Molecular Docking: This method predicts the preferred orientation of one molecule (the ligand, e.g., the metabolite) when bound to a second (the receptor, e.g., a protein). Recent studies have used docking to investigate the binding of lurasidone itself to proteins like human serum albumin and viral nucleoproteins. nih.govresearchgate.net These same methods can be applied to its metabolites to predict binding affinity and orientation.

Molecular Dynamics (MD) & Metadynamics: These simulations model the movement of atoms and molecules over time, allowing for the exploration of different possible conformations and calculating their relative stabilities. dovepress.com

Vibrational Frequencies: The C-D bond vibrates at a lower frequency than a C-H bond. This can subtly alter the molecule's zero-point energy and the energy barriers between different conformations. googleapis.com

Intermolecular Interactions: While generally considered electronically identical to hydrogen, deuterium can form slightly stronger non-covalent bonds (e.g., hydrogen bonds), which could influence the preferred conformation in a solvent or a protein binding pocket. informaticsjournals.co.in

Computational models can be finely tuned to account for these isotopic differences, providing insight into whether the deuteration in this compound significantly alters its conformational landscape compared to its non-labeled counterpart. These theoretical predictions can be validated experimentally using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which is highly sensitive to the local environment of each atom. google.commdpi.com

| Modeling Technique | Application to this compound | Key Insights |

| Molecular Docking | Predict binding pose in target protein active sites (e.g., D2, 5-HT7 receptors). | Understanding of binding affinity; prediction of key interacting amino acid residues. researchgate.net |

| Molecular Dynamics (MD) | Simulate the dynamic movement and conformational flexibility of the metabolite in solution or within a binding site. | Identification of stable low-energy conformations; assessment of conformational stability. |

| Quantum Mechanics (QM) | Calculate electronic structure and properties with high accuracy, including the energetic differences between C-H and C-D bonds. | Refinement of force fields for MD simulations; precise calculation of vibrational modes. |

| NMR Spectroscopy | Experimental validation of predicted conformations through analysis of nuclear Overhauser effects (NOEs) and coupling constants. | Confirmation of through-space proximities of atoms, defining the 3D structure in solution. mdpi.com |

By combining these computational and experimental approaches, a comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound can be achieved, which is essential for its application as a reliable analytical standard.

In Vitro Biotransformation and Enzyme Kinetics of Lurasidone Metabolite 14283

Identification of Metabolic Pathways Leading to Metabolite 14283 Formation

Cytochrome P450 Isoform Specificity in Lurasidone (B1662784) Metabolism

The biotransformation of lurasidone is predominantly mediated by the cytochrome P450 (CYP) system, with one isoform playing a principal role. nih.gov

Primary Role of CYP3A4 : In vitro studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the major enzyme responsible for metabolizing lurasidone. nih.govpsychopharmacologyinstitute.comsci-hub.se This isoform catalyzes the primary metabolic reactions, including the hydroxylation pathway that leads to the formation of Metabolite ID-14283. nih.govpsychopharmacologyinstitute.comnih.gov The significant reliance on CYP3A4 means that the pharmacokinetics of lurasidone can be markedly affected by co-administered drugs that are strong inhibitors or inducers of this enzyme. nih.govsci-hub.se

Minimal Involvement of Other CYPs : Based on in vitro studies, lurasidone is not a significant substrate for other major CYP isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP2E1. psychopharmacologyinstitute.compsychopharmacologyinstitute.com This specificity reduces the likelihood of metabolic drug-drug interactions mediated by these other enzymes. While lurasidone itself can act as a weak to moderate inhibitor of some CYP enzymes (such as CYP1A2, CYP2C9, CYP2C19, and CYP2D6), its primary metabolism to form key metabolites like ID-14283 is firmly attributed to CYP3A4. nih.gov

Contribution of Non-CYP Enzymes (e.g., Flavin-containing monooxygenases, UGTs)

While CYP3A4 is the dominant enzyme in lurasidone's metabolism, the potential involvement of non-CYP enzymes is also considered in comprehensive metabolic profiling. However, based on available in vitro data, the major biotransformation pathways for lurasidone, specifically the hydroxylation leading to Metabolite 14283, are attributed to CYP-mediated oxidation. The scientific literature to date has not highlighted a significant role for enzymes such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs) in the primary formation of this particular metabolite. The metabolic map is dominated by CYP3A4-catalyzed reactions like oxidative N-dealkylation, S-oxidation, and norbornane (B1196662) ring hydroxylation. nih.govpsychopharmacologyinstitute.comnih.gov

Metabolic Stability and Reaction Phenotyping of Metabolite 14283 in Subcellular Fractions

To understand the pharmacokinetic behavior of a metabolite, its own metabolic stability must be characterized. This is typically achieved using in vitro systems such as liver microsomes and hepatocytes, which contain the necessary enzymatic machinery for drug metabolism. patsnap.comspringernature.com

Microsomal and Hepatocyte Incubation Studies

In vitro stability assays are fundamental tools in drug discovery and development for predicting in vivo hepatic clearance. evotec.comsygnaturediscovery.com

Microsomal Incubations : Liver microsomes are subcellular fractions rich in CYP enzymes and are a standard system for evaluating Phase I metabolic stability. patsnap.com Studies on lurasidone in human liver microsomes have been crucial for identifying CYP3A4 as the key enzyme. nih.govnih.gov While specific stability data for Metabolite 14283 in such systems are not widely published, these assays would be the standard method to determine its intrinsic clearance mediated by CYP enzymes.

Kinetic Characterization of Metabolite Formation and Degradation

Enzyme kinetics provides quantitative insights into the rate of metabolic reactions. The Michaelis-Menten model, which defines the parameters Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), is the standard for characterizing these processes. washington.edu

While specific Km and Vmax values for the CYP3A4-mediated formation of Metabolite 14283 from lurasidone are not detailed in readily available literature, one study confirmed that the kinetics of lurasidone metabolism are influenced by genetic variants of the CYP3A4 enzyme. nih.gov Determining these kinetic constants is essential for predicting the rate of metabolite formation at different concentrations of the parent drug. washington.eduxenotech.com Similarly, kinetic studies on the subsequent metabolism or degradation of Metabolite 14283 would be necessary to fully model its pharmacokinetic profile, but such data is not currently available.

Application of Deuterated Analogues (D8) in Elucidating Metabolic Mechanisms

Isotopically labeled compounds are invaluable tools in metabolism and pharmacokinetic research. simsonpharma.comnih.gov The deuterated analogue, Lurasidone Metabolite 14283 D8, is a stable, isotopically labeled version of the metabolite used for research purposes.

The primary application of such deuterated analogues is as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. clearsynth.compharmaffiliates.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for pharmacokinetic studies due to several key advantages: kcasbio.com

Enhanced Accuracy and Precision : A SIL-IS, such as the D8 version of Metabolite 14283, is chemically identical to the analyte being measured but has a different mass. It co-elutes with the non-labeled analyte during chromatography and experiences similar ionization effects (suppression or enhancement) in the mass spectrometer's source. kcasbio.com This allows for highly accurate correction of analytical variability, leading to more reliable quantification. clearsynth.com

Metabolic Pathway Investigation : Stable isotopes can also be used as tracers to follow the metabolic fate of a molecule. simsonpharma.comnih.gov While the D8-labeled metabolite is primarily used as an analytical standard, studies using deuterated parent drug (Lurasidone-D8) can help trace the formation of different metabolites and elucidate complex biotransformation pathways by tracking the isotopic label. simsonpharma.comresearchgate.net

A validated LC-MS/MS method has been published for the simultaneous quantification of lurasidone and Metabolite ID-14283 in human plasma, which explicitly utilized the corresponding isotope-labeled compounds as internal standards to ensure the reliability of a clinical pharmacokinetic study. nih.gov

Deuterium (B1214612) Isotope Effects on Enzyme Activity and Metabolic Flux

Specific studies on the deuterium isotope effects on the enzyme activity and metabolic flux of this compound are not available in the current body of scientific literature. The commercial availability of "Lurasidone Metabolite 14283-d8" suggests its potential use as an internal standard in analytical methods for the quantification of the non-labeled metabolite. medchemexpress.com However, research detailing its application to study kinetic isotope effects or alterations in metabolic pathways has not been published.

In principle, the introduction of deuterium at specific positions in a molecule can alter the rate of metabolic reactions, particularly those involving the cleavage of a carbon-hydrogen bond in the rate-determining step. This is known as the kinetic isotope effect (KIE). A significant KIE can lead to a decreased rate of metabolism for the deuterated compound, potentially resulting in a longer half-life and increased exposure compared to its non-deuterated counterpart. This strategy is sometimes employed in drug design to improve pharmacokinetic profiles. Without specific experimental data for this compound, any discussion on deuterium isotope effects remains theoretical.

Tracing Metabolic Fates and Pathway Diversions Using D8 Labeling

There is no published research that has utilized D8 labeling to trace the metabolic fates and pathway diversions of Lurasidone Metabolite 14283. Stable isotope labeling, such as with deuterium, is a powerful technique to follow the biotransformation of a drug or metabolite in complex biological systems. By using mass spectrometry to detect the mass shift introduced by the deuterium atoms, researchers can identify and quantify downstream metabolites and distinguish them from endogenous compounds.

This methodology could theoretically be applied to this compound to investigate if it undergoes further metabolism and to elucidate the structures of any subsequent metabolites. It could also help determine if inhibiting a primary metabolic pathway for this metabolite would lead to a shunting of the molecule through alternative "diversionary" pathways. However, at present, no such studies have been made public.

Species-Specific Differences in Metabolism of Lurasidone and its Metabolites in Preclinical Models

Data on the species-specific differences in the metabolism of lurasidone and its metabolites, including ID-14283, are somewhat limited but point to variations in metabolic pathways and enzyme expression across different preclinical models.

In rats, lurasidone has been shown to have dose-independent pharmacokinetics and is primarily eliminated by metabolism. nih.gov A study in Sprague-Dawley rats found that chronic treatment with lurasidone affected the expression and activity of several cytochrome P450 enzymes in the liver. mdpi.com Specifically, lurasidone administration led to a significant reduction in the activity of CYP2B, CYP2C11, and CYP2E1, while increasing the activity of CYP3A. mdpi.com The protein levels of CYP3A1 and CYP3A2 were significantly increased. mdpi.com Given that CYP3A4 is the primary enzyme for lurasidone metabolism in humans, the induction of CYP3A in rats suggests a potential for auto-induction of its own metabolism in this species. drugbank.commdpi.com

While direct comparative metabolic studies of lurasidone and ID-14283 in dogs and monkeys are not detailed in the available literature, it is a common practice in drug development to assess metabolism in these species to support human safety studies. General knowledge of species differences in CYP-mediated drug metabolism suggests that variations in the expression and activity of CYP3A enzymes between rats, dogs, monkeys, and humans can lead to different metabolite profiles and pharmacokinetic parameters. researchgate.net

Table 3: Effect of Chronic Lurasidone Treatment on Hepatic CYP450 Enzyme Activity in Rats

| Cytochrome P450 Enzyme | Effect on Activity |

|---|---|

| CYP1A | No significant effect |

| CYP2A | No significant effect |

| CYP2B | Significantly reduced |

| CYP2C11 | Significantly reduced |

| CYP2E1 | Significantly reduced |

Data from a study on the effects of lurasidone on cytochrome P450 expression in rats. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Lurasidone |

| Lurasidone Metabolite 14283 (ID-14283) |

| This compound |

Analytical and Bioanalytical Method Development for Lurasidone Metabolite 14283 D8

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preferred technology for the quantification of drug metabolites in complex biological matrices due to its high sensitivity and selectivity. nih.govlcms.cz A sensitive, selective, and rapid LC-MS/MS assay has been developed for the simultaneous quantification of lurasidone (B1662784) and its active metabolite, ID-14283, in human plasma. nih.govresearchgate.net This methodology relies on meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Effective chromatographic separation is fundamental to isolating the analyte of interest, Lurasidone Metabolite ID-14283, from endogenous matrix components and other related substances. This isolation minimizes ion suppression and ensures reliable quantification. The optimization process involves the careful selection of the stationary phase (column) and mobile phase composition.

Research has demonstrated successful separation using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov A validated method employs a C18 column for the separation of lurasidone and ID-14283. nih.govresearchgate.net The mobile phase composition is critical for achieving the desired retention and peak shape. An isocratic mobile phase consisting of 5 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and acetonitrile (B52724) in a 15:85 (v/v) ratio has proven effective. nih.govresearchgate.netnih.gov This approach, combined with an optimized flow rate, allows for a rapid chromatographic run time of just 2.5 minutes, facilitating high-throughput sample analysis. nih.govresearchgate.net

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 Column |

| Mobile Phase | 5 mM Ammonium Acetate (pH 5.0) and Acetonitrile (15:85, v/v) |

| Flow Rate | 1.00 mL/min |

| Run Time | 2.5 minutes |

Tandem mass spectrometry provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances sensitivity.

For the analysis of Lurasidone Metabolite ID-14283 and its deuterated internal standard (D8), detection is typically performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov The specific precursor-to-product ion transitions are determined during method development to ensure the most intense and stable signal. While the exact m/z transitions for ID-14283 and its D8 variant are proprietary to the developing laboratories, the principle involves monitoring the transition from the protonated molecular ion [M+H]+ to a stable, high-intensity product ion. Given the molecular weight of ID-14283 is 508.7 g/mol , its precursor ion would be approximately m/z 509.7. caymanchem.com The D8 variant would have a precursor ion with an m/z value shifted higher by 8 mass units.

A developed bioanalytical method must undergo rigorous validation to ensure its reliability for the analysis of preclinical or clinical samples, in accordance with regulatory guidelines. nih.gov Validation assesses several key parameters, including linearity, precision, accuracy, and stability.

For Lurasidone Metabolite ID-14283, a validated LC-MS/MS method demonstrated excellent linearity over a concentration range of 0.10 to 14.1 ng/mL in human plasma. nih.govresearchgate.net The precision and accuracy of the method were confirmed by analyzing quality control samples at five different concentration levels across four separate batches, with all results falling within the accepted regulatory limits. nih.govresearchgate.net Furthermore, stability studies confirmed that both lurasidone and its metabolite ID-14283 remained stable under various storage and processing conditions. nih.govresearchgate.net

Table 2: Bioanalytical Method Validation Parameters for ID-14283

| Parameter | Result |

|---|---|

| Linearity Range | 0.10 - 14.1 ng/mL |

| Precision (Intra- and Inter-batch) | Within acceptance limits |

| Accuracy | Within acceptance limits |

| Stability | Confirmed stable in various conditions |

Role of Deuterated Internal Standards (D8) in Quantitative Bioanalysis

The use of a stable isotope-labeled (SIL) internal standard, such as Lurasidone Metabolite 14283 D8, is considered the gold standard in quantitative LC-MS/MS bioanalysis. nih.govtandfonline.com A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). crimsonpublishers.com This near-identical physicochemical behavior is key to its function.

Biological matrices like plasma are incredibly complex, containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. waters.com This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to significant variability and compromising the reproducibility and accuracy of the results. waters.comtandfonline.com

A deuterated internal standard like this compound is the ideal tool to compensate for these matrix effects. tandfonline.com Because it co-elutes with the non-labeled metabolite, it experiences the exact same degree of ion suppression or enhancement at any given point in the chromatographic run. waters.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized. waters.com This ensures that the assay is robust and reproducible across different samples and batches.

The ultimate goal of a quantitative bioanalytical method is to provide precise and accurate measurements of an analyte's concentration. The use of a deuterated internal standard is instrumental in achieving this. By effectively correcting for variability during sample preparation (e.g., extraction recovery) and analysis (e.g., injection volume, matrix effects), the SIL internal standard significantly improves the method's performance. nih.govcrimsonpublishers.com

Studies comparing SIL internal standards with structural analogues have shown that the use of a SIL results in significantly lower variance and improved accuracy. scispace.com The data becomes more reliable, which is crucial for making correct interpretations in pharmacokinetic and other preclinical studies. nih.gov Therefore, incorporating this compound as the internal standard for the quantification of its non-labeled counterpart is a critical step in developing a reliable and high-quality bioanalytical assay. wisdomlib.org

Alternative Analytical Techniques for Metabolite Detection and Characterization

While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary methodology for the bioanalysis of drug metabolites, a range of alternative techniques can offer complementary information or may be advantageous in specific analytical scenarios. The selection of an appropriate technique is contingent upon the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the biological matrix. For a deuterated compound such as this compound, the application of these alternative methods necessitates careful consideration of the isotopic label.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile molecule like this compound, direct analysis by GC-MS is not feasible. However, derivatization can be employed to increase the volatility of the analyte, making it amenable to GC-MS analysis. This process involves chemically modifying the metabolite to introduce less polar and more volatile functional groups.

The applicability of GC-MS for this compound would therefore be contingent on the successful development of a robust derivatization method. Silylation, for instance, is a common derivatization technique that replaces active hydrogens on polar functional groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility.

Key Considerations for GC-MS Analysis of this compound:

Derivatization Efficiency: The derivatization reaction must be reproducible and proceed to completion to ensure accurate and precise quantification.

Thermal Stability: Both the parent metabolite and its deuterated internal standard must be thermally stable in their derivatized forms to prevent degradation in the heated GC inlet and column.

Chromatographic Resolution: The GC method must be optimized to provide adequate separation of the derivatized analyte from potential interferences in the biological matrix.

Isotopic Integrity: The derivatization process should not compromise the isotopic labeling of this compound, meaning there should be no deuterium-hydrogen exchange during the reaction.

While GC-MS can offer high chromatographic efficiency and sensitive detection, the additional sample preparation step of derivatization can introduce variability and may be time-consuming. For a complex molecule like a lurasidone metabolite, developing a suitable derivatization procedure could present a significant challenge.

Capillary Electrophoresis and Immunoassays in Metabolite Research

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption.

For the analysis of this compound, CE could be a viable alternative or complementary technique to LC-MS. The metabolite, being a charged species at appropriate pH values, is well-suited for CE analysis. Coupling CE with mass spectrometry (CE-MS) would provide the high selectivity and sensitivity required for bioanalytical applications.

Potential Advantages of CE-MS for this compound:

Orthogonal Selectivity: CE separates analytes based on a different principle than reversed-phase liquid chromatography, offering a complementary separation mechanism that can resolve compounds that co-elute in LC.

High Efficiency: CE can achieve a large number of theoretical plates, leading to very sharp peaks and excellent resolution of complex mixtures.

Low Sample Volume: The technique requires only nanoliter injection volumes, which is advantageous when sample availability is limited.

Method development in CE-MS for a deuterated metabolite would focus on optimizing the background electrolyte composition, pH, and separation voltage to achieve the desired resolution and sensitivity, while ensuring the stability of the deuterated label.

Immunoassays

Immunoassays are highly sensitive and specific methods that utilize the binding affinity between an antibody and its target antigen. These assays are widely used in clinical diagnostics and therapeutic drug monitoring.

The development of an immunoassay for this compound would require the generation of a highly specific antibody that can recognize the metabolite. A key consideration would be whether the antibody can differentiate between the deuterated and non-deuterated forms of the metabolite. Typically, the small mass difference due to deuterium substitution is unlikely to significantly affect antibody binding, meaning an immunoassay would likely detect both the labeled and unlabeled metabolite.

This lack of isotopic discrimination presents a challenge if the goal is to specifically quantify the deuterated metabolite in the presence of its non-deuterated counterpart. However, if the aim is to measure the total concentration of the metabolite, an immunoassay could be a high-throughput and cost-effective solution.

Challenges and Best Practices in Bioanalytical Method Development for Deuterated Compounds

The use of deuterated compounds as internal standards in bioanalytical assays is a well-established practice. However, when the deuterated compound itself is the analyte of interest, as in the case of this compound, several unique challenges arise during method development and validation. Adherence to best practices is crucial to ensure the accuracy and reliability of the analytical data.

One of the primary challenges is the potential for isotopic exchange, where deuterium atoms on the analyte molecule are replaced by hydrogen atoms from the surrounding environment. This can occur during sample collection, storage, processing, and analysis. The stability of the deuterium label is therefore a critical parameter to evaluate during method development.

Another significant consideration is the potential for chromatographic separation of the deuterated analyte from its non-deuterated analog. While often minimal, this "isotope effect" can lead to different retention times and potentially impact the accuracy of quantification if not properly addressed.

The natural isotopic abundance of elements in the non-deuterated analyte can also interfere with the quantification of the deuterated analyte, especially when the number of deuterium atoms is low. simbecorion.com

Best Practices for Bioanalytical Method Development:

Thorough Stability Assessment: The stability of the deuterium label should be rigorously evaluated under various conditions, including different pH values, temperatures, and storage durations, to rule out back-exchange. researchgate.net

Chromatographic Co-elution: The analytical method should be optimized to ensure co-elution of the deuterated analyte and its non-deuterated counterpart if both are present. This minimizes any potential bias due to differential matrix effects or ionization suppression.

Careful Selection of Mass Transitions: In mass spectrometry-based methods, the selection of precursor and product ion transitions must be carefully optimized to minimize crosstalk between the deuterated and non-deuterated analytes.

Evaluation of Matrix Effects: A thorough investigation of matrix effects is essential to ensure that the ionization efficiency of the deuterated analyte is not differentially affected by the biological matrix compared to any non-deuterated analog that might be present.

Use of a Suitable Internal Standard: If an internal standard is used for the quantification of this compound, it should ideally be a stable isotope-labeled version of the analyte with a higher degree of deuteration or labeling with another stable isotope (e.g., ¹³C, ¹⁵N) to avoid mass spectral overlap.

Interactive Data Table: Summary of Challenges in Bioanalytical Method Development for Deuterated Compounds

| Challenge | Description | Mitigation Strategies |

| Isotopic Exchange | Replacement of deuterium with hydrogen from the sample matrix or solvents, leading to an underestimation of the deuterated analyte. | Assess label stability under various conditions (pH, temperature, storage). Use aprotic solvents where possible. |

| Chromatographic Isotope Effect | Partial or complete separation of the deuterated and non-deuterated forms during chromatography, which can affect quantification accuracy. | Optimize chromatographic conditions (mobile phase, column chemistry, temperature) to achieve co-elution. |

| Mass Spectral Crosstalk | Interference between the mass signals of the deuterated analyte and the naturally occurring isotopes of the non-deuterated analog. | Select unique and specific precursor-product ion transitions. Use high-resolution mass spectrometry if necessary. |

| Matrix Effects | Differential ion suppression or enhancement of the deuterated analyte compared to its non-deuterated counterpart in the biological matrix. | Implement effective sample clean-up procedures. Validate the method for matrix effects using multiple sources of the biological matrix. |

| Purity of Deuterated Standard | The presence of residual non-deuterated compound in the reference standard for the deuterated analyte can lead to inaccurate calibration. | Use highly pure and well-characterized reference materials. Verify the isotopic purity of the standard. |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Lurasidone Metabolite 14283

In Vitro Pharmacological Characterization of Metabolite ID-14283 Activity

Receptor Binding Affinity and Functional Assays (e.g., GTPγS binding, cAMP modulation)

Studies have shown that the binding site affinities for the active metabolite ID-14283 are similar to those of the parent compound, lurasidone (B1662784). sci-hub.se Lurasidone itself exhibits a high affinity for a range of receptors implicated in the treatment of psychiatric disorders. nih.gov It is a potent antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and a partial agonist at the 5-HT1A receptor. mdpi.com Its affinity for histaminergic H1 and muscarinic M1 receptors is negligible. sci-hub.se

The specific binding affinities (Ki) for lurasidone at key human receptors are detailed in the table below. Given the reported similarity, the profile of ID-14283 is expected to closely mirror these values.

Table 1: Receptor Binding Affinities (Ki) of Lurasidone

| Receptor | Ki (nM) |

|---|---|

| Serotonin 5-HT2A | 0.47 |

| Serotonin 5-HT7 | 0.495 |

| Dopamine D2 | 0.994 |

| Serotonin 5-HT1A | 6.38 |

| Adrenergic α2C | 10.8 |

Data sourced from DrugBank and PubChem. nih.gov

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. These assays measure the cellular response following receptor activation.

GTPγS Binding Assays: These are functional assays that measure the activation of G protein-coupled receptors (GPCRs). creative-bioarray.com When an agonist binds to a GPCR, it facilitates the exchange of GDP for GTP on the Gα subunit, initiating a signaling cascade. creative-bioarray.com Using a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation as a direct measure of receptor agonism. creative-bioarray.comnih.gov

cAMP Modulation Assays: These assays measure the downstream effects of GPCR activation on intracellular second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP). nih.gov For receptors coupled to Gαi proteins, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, which can be quantified to determine ligand efficacy. nih.gov

Enzyme Inhibition/Activation Profiling

The potential for a compound to inhibit or induce metabolic enzymes, particularly the cytochrome P450 (CYP) system, is a critical aspect of its preclinical profile. While specific enzyme inhibition data for metabolite ID-14283 is not available, studies have characterized the inhibitory profile of the parent drug, lurasidone. Lurasidone has been shown to moderately inhibit several CYP enzymes in vitro. This information is relevant as both the parent drug and its metabolites are present in circulation and can contribute to drug-drug interactions.

The table below summarizes the in vitro inhibitory constants (Ki) of lurasidone against major human CYP enzymes.

Table 2: In Vitro Inhibition of Human CYP Enzymes by Lurasidone

| CYP Enzyme | Ki (µM) in Liver Microsomes | Type of Inhibition |

|---|---|---|

| CYP1A2 | 12.6 | Mixed |

| CYP2C9 | 18 | Mixed |

| CYP2C19 | 18 | Mixed |

| CYP3A4 | 29.4 | Competitive |

| CYP2D6 | 37.5 | Competitive |

Data sourced from a 2020 study on the in vitro inhibitory effects of lurasidone. nih.govresearchgate.net

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are instrumental in confirming that a compound can access its target in a cellular environment and elicit a functional response. These assays can measure target engagement, downstream signaling pathway modulation, and other cellular phenotypes. Specific data from cell-based assays focusing solely on the activity of Lurasidone Metabolite ID-14283 are not detailed in the reviewed literature.

Preclinical Pharmacokinetic Profiles in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed throughout the body, and ultimately eliminated.

Absorption, Distribution, and Elimination (ADE) Studies in Rodents/Other Species

Lurasidone is primarily metabolized by CYP3A4 into its active metabolite, ID-14283. psychopharmacologyinstitute.com In human studies, the exposure to ID-14283 is significant, with its mean peak plasma concentration (Cmax) and area under the curve (AUC) being approximately 23-26% and 24-29% of the parent lurasidone, respectively. fda.gov A key characteristic of ID-14283 is that it has a shorter elimination half-life compared to lurasidone itself. sci-hub.se

Studies using radiolabeled ([14C]) lurasidone have shown that after a single dose, the total recovery of radioactivity was approximately 89%, with about 80% found in the feces and 9% in the urine. psychopharmacologyinstitute.compsychopharmacologyinstitute.com This indicates that gastrointestinal elimination is the primary route for lurasidone and its metabolites. sci-hub.se

In rats, lurasidone showed dose-independent pharmacokinetics. nih.gov Following oral administration, the absolute bioavailability was approximately 23%. nih.gov It is primarily eliminated by metabolism rather than direct excretion of the unchanged drug. nih.gov Lurasidone and its principal metabolite ID-14283 are reportedly not substrates for the efflux transporter P-glycoprotein (P-gp). sci-hub.sefda.gov

Tissue Distribution and Accumulation Patterns in Non-Human Organisms

Tissue distribution studies are performed to understand the extent to which a compound and its metabolites penetrate various tissues and organs. A study in rats characterized the distribution of the parent drug, lurasidone, into nine primary tissues. The results showed wide distribution, with the highest concentrations found in adipose tissue and the lowest in the brain.

The table below presents the tissue-to-plasma concentration ratios (Kp) for lurasidone in rats. The distribution pattern of the metabolite ID-14283, while not specifically detailed, would be influenced by its own physicochemical properties.

Table 3: Tissue-to-Plasma Ratios (Kp) of Lurasidone in Rats

| Tissue | Kp Ratio |

|---|---|

| Adipose | 9.16 |

| Lungs | 7.91 |

| Spleen | 6.55 |

| Kidneys | 5.09 |

| Liver | 4.88 |

| Heart | 3.39 |

| Gut | 2.54 |

| Muscle | 1.83 |

| Brain | 1.06 |

Data sourced from a 2011 pharmacokinetic study of lurasidone in rats. nih.gov

Bioavailability and Clearance Rate Determination in Animal Models

Specific studies determining the bioavailability and clearance rate of Lurasidone Metabolite 14283 D8 in animal models have not been reported. However, insights can be drawn from the pharmacokinetics of the parent drug, lurasidone, and its non-deuterated metabolite, ID-14283.

Lurasidone itself exhibits low oral bioavailability in preclinical models, with studies in rats indicating an absolute oral bioavailability of approximately 23%. nih.gov The parent drug is known to be a substrate for the cytochrome P450 enzyme CYP3A4, which is the primary enzyme responsible for its metabolism. nih.gov

Interactive Table: Pharmacokinetic Parameters of Lurasidone in Rats

| Parameter | Value |

| Absolute Oral Bioavailability | ~23% |

| Systemic Clearance | 22.1-27.0 mL/min/kg |

| Volume of Distribution | 2,380-2,850 mL/kg |

| Elimination Half-life | 229-267 min |

Data derived from studies on the parent compound, lurasidone, in rats. nih.gov

Preclinical Pharmacodynamic Efficacy and Mechanism of Action Studies

While specific behavioral phenotyping and neurochemical effect studies for this compound are not available, research on the parent compound provides a foundation for anticipated effects. Lurasidone has demonstrated efficacy in animal models predictive of antipsychotic and antidepressant activities. evidence-based-psychiatric-care.orgresearchgate.net For instance, in mouse models of depression, such as the tail suspension and forced swim tests, lurasidone reduced immobility, an effect suggested to be mediated by its high affinity for the 5-HT7 receptor. researchgate.netnih.gov

The neurochemical effects of lurasidone are characterized by its high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. drugbank.com It acts as an antagonist at these receptors and also as a partial agonist at 5-HT1A receptors. drugbank.com

The primary active metabolite of lurasidone is ID-14283. medchemexpress.com In vitro studies have shown that ID-14283 possesses an affinity for dopamine D2 and serotonin 5-HT2A receptors that is comparable to that of the parent drug, lurasidone. nih.gov Another active metabolite, ID-14326, also shows similar receptor binding affinities but is present at much lower concentrations. evidence-based-psychiatric-care.orgnih.gov The in vivo efficacy of these metabolites in animal models has been reported to be similar to other antipsychotics. nih.gov

Interactive Table: Receptor Binding Affinities (Ki, nM) of Lurasidone

| Receptor | Lurasidone |

| Dopamine D2 | 1.6 |

| Serotonin 5-HT2A | 2.0 |

| Serotonin 5-HT7 | 0.5 |

| Serotonin 5-HT1A | 6.8 |

Data represents the high affinity of the parent compound for key receptors. evidence-based-psychiatric-care.org

Dose-response relationships for lurasidone have been established in various animal models. For example, positron emission tomography (PET) studies in healthy subjects have shown a dose-dependent increase in dopamine D2 receptor occupancy with increasing doses of lurasidone. johnshopkins.edu Doses of 40-80 mg resulted in D2 receptor occupancy levels greater than 60%, which is associated with clinical efficacy for atypical antipsychotics. johnshopkins.edu

Impact of Deuteration (D8) on Pharmacokinetic and Pharmacodynamic Properties in Preclinical Systems

The introduction of deuterium (B1214612) atoms into a drug molecule, a process known as deuteration, can significantly alter its metabolic fate. This is primarily due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes compared to a carbon-hydrogen (C-H) bond. nih.gov

The D8 designation in this compound indicates that eight hydrogen atoms have been replaced by deuterium. The specific locations of these deuterium atoms would be critical in determining the impact on the molecule's properties. If the deuteration occurs at sites susceptible to metabolism by enzymes like CYP3A4, it could lead to:

Reduced Rate of Metabolism: A slower breakdown of the metabolite would be expected.

Increased Systemic Exposure: A reduced clearance rate would result in higher and more sustained plasma concentrations.

Prolonged Half-life: The metabolite would remain in the body for a longer period.

These pharmacokinetic changes could, in turn, influence the pharmacodynamic properties. A longer residence time at target receptors could potentially enhance or prolong the therapeutic effects. However, without specific preclinical studies on this compound, these remain theoretical considerations based on the principles of deuteration in drug design.

Biological Significance and Mechanistic Contribution of Lurasidone Metabolite 14283

Potential Role in the Overall Pharmacological Profile of Lurasidone (B1662784) (Preclinical Perspective)

From a preclinical perspective, the active metabolite ID-14283 plays a notable role in the therapeutic effects of lurasidone. Following administration, lurasidone is metabolized into two primary active metabolites, ID-14283 and ID-14326. nih.gov ID-14283 is the major active metabolite, with its exposure in the body being approximately 25% of that of the parent compound, lurasidone. nih.govevidence-based-psychiatric-care.org In contrast, the other active metabolite, ID-14326, accounts for only about 3% of the parent drug's exposure. nih.govevidence-based-psychiatric-care.org

Identification of Active Metabolites and Their Biological Relevance in Drug Action

The biotransformation of lurasidone results in the formation of three active metabolites: ID-14283, ID-14326, and ID-14614. evidence-based-psychiatric-care.orgresearchgate.net In addition to these, two inactive metabolites, ID-20219 and its hydroxylated derivative ID-20220, are also produced. evidence-based-psychiatric-care.orgresearchgate.net The primary enzyme responsible for the metabolism of lurasidone is cytochrome P450 3A4 (CYP3A4). evidence-based-psychiatric-care.orgdrugbank.comnih.gov

Receptor Binding Profile of Lurasidone and its Metabolite ID-14283

| Receptor | Lurasidone (Ki, nM) | ID-14283 (Affinity) | Functional Activity of ID-14283 |

| Dopamine (B1211576) D2 | 0.994 drugbank.com | Comparable to Lurasidone nih.gov | Potent Antagonist nih.gov |

| Serotonin (B10506) 5-HT2A | 0.47 drugbank.com | Comparable to Lurasidone nih.gov | Not explicitly stated |

| Serotonin 5-HT7 | 0.495 drugbank.com | High, similar to Lurasidone nih.gov | Potent Antagonist nih.gov |

| Serotonin 5-HT1A | 6.38 drugbank.com | High, similar to Lurasidone nih.gov | Partial Agonist nih.gov |

| Adrenergic α2C | 10.8 drugbank.com | Not explicitly stated | Not explicitly stated |

This table is based on available preclinical data. The functional activities for all receptors for the metabolite are not fully detailed in the provided search results.

Interactions with Efflux Transporters and Uptake Systems (e.g., P-glycoprotein, OATPs)

Preclinical in vitro studies have investigated the interaction of lurasidone and its major active metabolite, ID-14283, with the efflux transporter P-glycoprotein (P-gp). These studies have indicated that while lurasidone itself is an inhibitor of P-gp, neither lurasidone nor its metabolite ID-14283 are substrates for this transporter. nih.govfda.gov This means that while lurasidone may affect the transport of other drugs that are P-gp substrates, its own distribution and elimination are not likely to be significantly impacted by P-gp.

Although preclinical data suggest that lurasidone inhibits P-gp, the clinical significance of this interaction appears to be minimal. For instance, co-administration of lurasidone with digoxin (B3395198), a known P-gp substrate, resulted in only a slight increase in digoxin exposure. mdpi.comnih.gov

Information regarding the interaction of lurasidone metabolite ID-14283 with uptake transporters such as Organic Anion Transporting Polypeptides (OATPs) is not extensively detailed in the currently available preclinical literature. Further research in this area would be beneficial for a more comprehensive understanding of the metabolite's disposition.

Metabolite-Mediated Drug-Drug Interactions (DDI) at the Preclinical Level (e.g., enzyme inhibition/induction)

The potential for drug-drug interactions (DDIs) is an important consideration in drug development. Since both lurasidone and its active metabolite ID-14283 are primarily metabolized by CYP3A4, there is a potential for interactions with drugs that are inhibitors or inducers of this enzyme. europa.eu

Enzyme Inhibition:

In vitro studies using human liver microsomes have shown that lurasidone itself can inhibit several cytochrome P450 enzymes. evidence-based-psychiatric-care.org It has been found to be a moderate inhibitor of CYP1A2, CYP2C9, CYP2C19, and CYP3A4, and a weak inhibitor of CYP2D6. evidence-based-psychiatric-care.orgnih.gov The inhibition of CYP3A4 by lurasidone is competitive in nature. evidence-based-psychiatric-care.org

While the inhibitory potential of the parent drug, lurasidone, has been characterized, specific preclinical data on the direct inhibitory effects of the metabolite ID-14283 on various CYP enzymes are not as extensively reported. However, given that both the parent drug and the metabolite are present in circulation, their combined effect on CYP enzymes could be clinically relevant.

Inhibition Constants (Ki) of Lurasidone for Various CYP Enzymes (in vitro)

| CYP Enzyme | Ki (µM) in Liver Microsomes | Ki (µM) in Supersomes | Mechanism of Inhibition |

| CYP1A2 | 12.6 evidence-based-psychiatric-care.org | 15.5 evidence-based-psychiatric-care.org | Mixed evidence-based-psychiatric-care.org |

| CYP2C9 | 18 evidence-based-psychiatric-care.org | 3.5 evidence-based-psychiatric-care.org | Mixed evidence-based-psychiatric-care.org |

| CYP2C19 | 18 evidence-based-psychiatric-care.org | 18.4 evidence-based-psychiatric-care.org | Mixed evidence-based-psychiatric-care.org |

| CYP2D6 | 37.5 evidence-based-psychiatric-care.org | 85 evidence-based-psychiatric-care.org | Competitive evidence-based-psychiatric-care.org |

| CYP3A4 | 29.4 evidence-based-psychiatric-care.org | 9.1 evidence-based-psychiatric-care.org | Competitive evidence-based-psychiatric-care.org |

This table presents data for the parent drug, lurasidone. Specific Ki values for the metabolite ID-14283 are not detailed in the provided search results.

Enzyme Induction:

Preclinical studies in rats have investigated the potential of lurasidone to induce CYP enzymes. Chronic treatment with lurasidone was found to cause an induction of CYP3A1 and CYP3A2 enzymes in rat livers. europa.eunih.gov Conversely, the same studies showed an inhibitory effect on the expression of CYP2B, CYP2C11, and CYP2E1. europa.eunih.gov

Advanced Research Directions and Emerging Methodologies for Deuterated Metabolite Studies

Integration of Metabolomics and Proteomics in Understanding Metabolite Biology

The comprehensive understanding of a deuterated metabolite's biological impact necessitates a multi-omics approach, primarily integrating metabolomics and proteomics. This powerful combination allows researchers to move beyond simple quantification to unravel the complex interplay between the modified metabolite and cellular machinery.

Metabolomics provides a global snapshot of the small-molecule landscape within a biological system. In the context of deuterated metabolite studies, this can reveal:

Alterations in Metabolic Pathways: By tracing the metabolic fate of the deuterated compound, researchers can identify how its metabolism may differ from the non-deuterated parent drug.

Downstream Metabolic Effects: The introduction of a deuterated metabolite could perturb endogenous metabolic pathways. Metabolomics can identify these changes, providing insights into the compound's broader physiological effects.

Proteomics , the large-scale study of proteins, complements metabolomics by providing information on the cellular machinery that interacts with the deuterated metabolite. Key applications include:

Identifying Interacting Proteins: Techniques such as affinity purification-mass spectrometry can identify proteins that bind to the deuterated metabolite, revealing its potential targets and off-targets.

Assessing Changes in Protein Expression: Quantitative proteomics can determine how the presence of the deuterated metabolite alters the expression levels of key proteins, including metabolic enzymes and drug transporters.

The true power of this integrated approach lies in the correlation of metabolomic and proteomic data. For instance, an observed change in a particular metabolic pathway from metabolomics data can be linked to alterations in the expression or activity of the corresponding enzymes identified through proteomics. This provides a more complete and mechanistic understanding of the deuterated metabolite's biological activity.

Below is an interactive data table summarizing the applications of integrating metabolomics and proteomics in deuterated metabolite studies:

| Omics Approach | Application in Deuterated Metabolite Studies | Examples of Insights Gained |

| Metabolomics | Tracing metabolic fate of deuterated compounds. | Identification of unique or altered metabolic pathways compared to the non-deuterated analog. |

| Profiling of endogenous metabolite changes. | Understanding the downstream biological effects and potential off-target impacts of the deuterated metabolite. | |

| Proteomics | Identification of protein binding partners. | Revealing potential molecular targets and transport proteins for the deuterated compound. |

| Quantitative analysis of protein expression. | Assessing the impact on metabolic enzymes and other cellular proteins. | |

| Integrated Analysis | Correlating metabolite and protein changes. | Linking altered metabolic pathways to changes in specific enzyme levels or activity. |

Computational Approaches for Predicting Metabolite Formation and Activity

The development of predictive computational models is a rapidly advancing area that promises to streamline the investigation of deuterated metabolites. These in silico tools can help researchers prioritize which molecules to synthesize and test, saving significant time and resources.

Predicting Sites of Metabolism (SOMs): A key application of computational modeling is the prediction of which atoms in a molecule are most likely to be metabolized. For deuterated compounds, this is particularly important as the substitution of hydrogen with deuterium (B1214612) can alter the preferred sites of metabolism. Algorithms can analyze the chemical structure of a molecule and, based on known metabolic reactions and enzyme specificities, predict the most probable SOMs.

Quantum Mechanical (QM) Calculations: These methods can be used to calculate the strength of chemical bonds. By comparing the C-H and C-D bond strengths at various positions in a molecule, researchers can predict the kinetic isotope effect (KIE) – the change in reaction rate upon isotopic substitution. A significant predicted KIE at a known site of metabolism would suggest that deuteration at that position is likely to slow down the metabolic process.

Molecular Docking and Dynamics Simulations: These techniques can model the interaction of a deuterated metabolite with the active site of a metabolic enzyme, such as CYP3A4. By simulating how the molecule fits into the enzyme and the dynamics of this interaction, researchers can gain insights into how deuteration might affect binding affinity and the efficiency of the metabolic reaction.

The table below provides an overview of computational approaches for studying deuterated metabolites:

| Computational Approach | Application | Predicted Outcome |

| Site of Metabolism (SOM) Prediction | Identifies atoms most susceptible to metabolic transformation. | Highlights potential positions for deuteration to alter metabolism. |

| Quantum Mechanical (QM) Calculations | Calculates bond strengths and predicts the kinetic isotope effect (KIE). | Estimates the degree to which deuteration will slow metabolism at a specific site. |

| Molecular Docking and Dynamics | Simulates the interaction between the metabolite and a metabolic enzyme. | Provides insights into how deuteration may affect enzyme binding and catalytic efficiency. |

Novel In Vitro and In Vivo Models for Comprehensive Metabolite Assessment

The accurate assessment of a deuterated metabolite's behavior requires sophisticated biological models that can recapitulate the complexity of human physiology. Recent advances in in vitro and in vivo models are providing researchers with more predictive tools.

Three-Dimensional (3D) Cell Cultures and Organoids: Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cell-cell interactions and microenvironment of human tissues. 3D cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment for studying drug metabolism. Liver organoids, for example, can more accurately predict the metabolic profile of a compound, including its deuterated metabolites, compared to 2D hepatocyte cultures.

Microphysiological Systems (MPS) or "Organs-on-a-Chip": These innovative devices are microfluidic culture systems that contain living cells in a continuously perfused environment, mimicking the structure and function of human organs. A "liver-on-a-chip" can be used to study the metabolism of a deuterated compound in a highly controlled and human-relevant system. Furthermore, multi-organ chips that connect different organ models (e.g., liver and kidney) can provide insights into the systemic absorption, distribution, metabolism, and excretion (ADME) of a deuterated metabolite.

Humanized Animal Models: To overcome the species differences in drug metabolism between preclinical animal models and humans, researchers are increasingly using humanized animal models. These are typically immunodeficient mice that have been engrafted with human liver cells. These models can provide a more accurate in vivo assessment of the pharmacokinetics and metabolism of a deuterated compound in a human-like context.

This table summarizes novel models for deuterated metabolite assessment:

| Model Type | Description | Advantages for Deuterated Metabolite Studies |

| 3D Cell Cultures/Organoids | Self-organizing 3D structures of cells that mimic organ architecture. | More physiologically relevant metabolism compared to 2D cultures. |

| Microphysiological Systems (MPS) | "Organs-on-a-chip" that replicate organ function in a microfluidic device. | Allows for the study of ADME in a controlled, human-relevant system. |

| Humanized Animal Models | Animals (e.g., mice) engrafted with human cells or tissues. | Provides a more accurate in vivo prediction of human metabolism and pharmacokinetics. |

Future Prospects for Deuterated Analogues in Drug Discovery and Development Research

The strategic use of deuteration is poised to play an increasingly important role in drug discovery and development. While the initial focus was on creating more stable internal standards for analytical assays, the field is now actively exploring the therapeutic potential of deuterated analogues.

One of the most promising applications is the development of "next-generation" versions of existing drugs. By selectively deuterating a known drug at a key metabolic site, it is possible to improve its pharmacokinetic profile, potentially leading to:

Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient convenience and compliance.

Improved Safety Profile: By slowing the formation of a toxic metabolite, deuteration can enhance the safety of a drug.

Increased Efficacy: A more stable and predictable pharmacokinetic profile can lead to more consistent therapeutic effects.

The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the clinical viability of this approach. nih.gov This has spurred significant interest in applying this strategy to a wide range of therapeutic areas.

Q & A

Basic: What are the key physicochemical properties of Lurasidone Metabolite 14283 D8, and how do they influence experimental design?

Answer:

this compound (CAS 186204-32-0) has a molecular formula of C₂₈H₃₇ClN₄O₃S and a molecular weight of 545.14 g/mol. Its logP value of 3.97 indicates moderate lipophilicity, which impacts solubility in aqueous buffers. In vitro solubility data show it dissolves optimally in ethanol (100 mg/mL) but requires co-solvents like PEG300 or SBE-β-CD for stable formulations in vivo . Precise mass (544.227 Da) and PSA (105.22 Ų) are critical for LC-MS/MS method development, ensuring accurate detection in pharmacokinetic studies. Researchers must account for these properties when designing solubility protocols or selecting mobile phases for chromatography.

Basic: How is the deuterium labeling in this compound synthesized, and what are its implications for metabolic studies?

Answer:

The deuterium in this compound replaces hydrogen atoms at specific positions, creating a stable isotopologue. This labeling is achieved via hydrogen-deuterium exchange reactions under controlled catalytic conditions. Deuterated analogs serve as internal standards in mass spectrometry, reducing ion suppression and improving quantification accuracy in complex biological matrices . For example, in pharmacokinetic studies, deuterated metabolites enable differentiation between endogenous and exogenous compounds, enhancing metabolic pathway analysis .

Advanced: How should researchers design in vivo studies to investigate the pharmacokinetic profile of this compound?

Answer:

Dosing Regimen : Use deuterated metabolite 14283 D8 (≥98% purity) at doses calibrated to mimic endogenous levels observed in Lurasidone-treated subjects. Include vehicle controls (e.g., corn oil or PEG300-based formulations) .

Sampling Protocol : Collect plasma/serum at staggered time points (0–48 hrs) to capture absorption, distribution, and elimination phases.

Analytical Method : Employ LC-MS/MS with a deuterated internal standard (e.g., 14283 D8 itself) to correct for matrix effects. Validate methods per FDA guidelines for sensitivity (LOQ ≤1 ng/mL) and linearity (R² >0.99) .

Data Modeling : Use non-compartmental analysis (NCA) for AUC and half-life calculations, or compartmental models (e.g., Phoenix WinNonlin) to estimate volume of distribution (Vd) and clearance (Cl) .

Advanced: What analytical techniques are most suitable for resolving structural isomers or diastereomers of this compound?

Answer:

Chiral HPLC : Use a CHIRALPAK® IG-3 column with a hexane:ethanol mobile phase (85:15 v/v) at 1.0 mL/min. Diastereomers (e.g., 5α/6α vs. 5β/6β hydroxy isomers) exhibit distinct retention times due to stereospecific interactions .

TLC-Densitometry : Adapt the validated TLC method for Lurasidone hydrochloride (silica gel G60F254, hexane:ethyl acetate 6:4 v/v) by optimizing Rf values for the metabolite. Quantify bands densitometrically at 323 nm, ensuring resolution from degradation products .

NMR Spectroscopy : ¹H-NMR (600 MHz, DMSO-d6) can distinguish deuterium incorporation sites via isotopic shifts (e.g., loss of proton signals at labeled positions) .

Advanced: How can researchers address solubility challenges when formulating this compound for in vivo administration?

Answer:

Stock Solution Preparation : Dissolve 25 mg of 14283 D8 in 1 mL ethanol (ultrasonic bath, 30°C for 10 min) to achieve 25 mg/mL. For in vivo use, dilute with PEG300 (40% v/v) and Tween-80 (5% v/v) to enhance solubility .

Co-Solvent Systems : Test SBE-β-CD (20% w/v in saline) for improved stability. This cyclodextrin derivative increases aqueous solubility via host-guest complexation without altering pharmacological activity .

In Situ Formulations : For long-term studies, use corn oil as a vehicle (10% ethanol, 90% oil) to maintain solubility ≥2.5 mg/mL, though stability beyond 2 weeks may require refrigeration .

Advanced: How does deuterium labeling affect the metabolic stability and receptor binding affinity of this compound?

Answer: